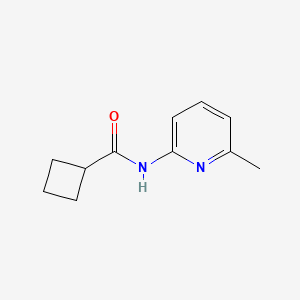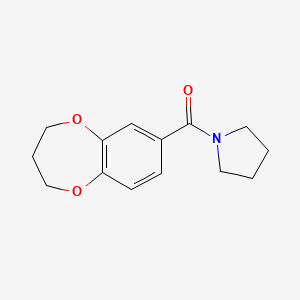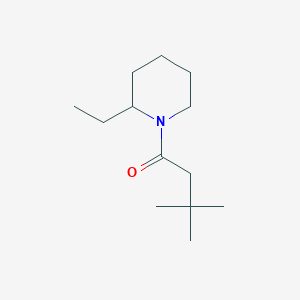
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide, also known as NPC-06, is a novel small molecule compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. In neurodegenerative disease research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.
実験室実験の利点と制限
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its high yield synthesis, low toxicity, and ability to cross the blood-brain barrier. However, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide also has some limitations, including its low solubility in water and its limited stability in solution.
将来の方向性
There are several future directions for the research of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide. In cancer research, future studies could focus on the potential use of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide in combination with other cancer therapies. In inflammation research, future studies could investigate the potential use of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide in the treatment of chronic inflammatory diseases. In neurodegenerative disease research, future studies could explore the potential use of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide is a novel small molecule compound that has shown promising results in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of N-(6-methylpyridin-2-yl)cyclobutanecarboxamide.
合成法
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N-(6-methylpyridin-2-yl)cyclobutanecarboxamide with high yields.
科学的研究の応用
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that N-(6-methylpyridin-2-yl)cyclobutanecarboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(6-methylpyridin-2-yl)cyclobutanecarboxamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-2-7-10(12-8)13-11(14)9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWBFDGRQFPWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)

![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)



